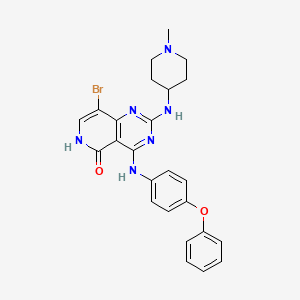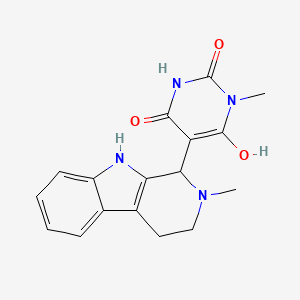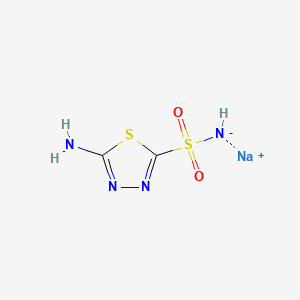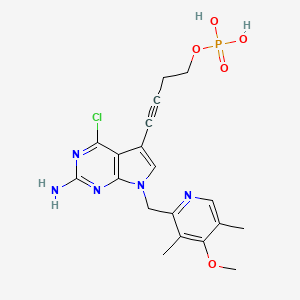
G-749
Descripción general
Descripción
G-749 is a novel and potent FLT3 inhibitor with IC50 of 0.4 nM, 0.6 nM, and 1 nM for FLT3 (WT), FLT3 (D835Y), and Mer, respectively . It shows lower potency against other tyrosine kinases .
Synthesis Analysis
This compound was designed and synthesized using a structure-based drug design approach . It displayed potent inhibition of FLT3-WT and FLT3-D835Y mutants with biochemical IC50 values of 0.4 and 0.6 nM, respectively .
Molecular Structure Analysis
The molecular structure of this compound is complex, and it was designed to inhibit the FLT3 kinase effectively . It has been shown to inhibit the autophosphorylation of FLT3 with IC50 values of 0.4 and 0.6 nM for WT-FLT3 kinase and D835Y-FLT3 mutants, respectively .
Chemical Reactions Analysis
This compound is an ATP-competitive inhibitor of wild-type FLT3 . It inhibits the autophosphorylation of FLT3, thereby inhibiting the proliferation of acute myeloid leukemia (AML) and inducing apoptosis .
Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular formula is C25H25BrN6O2, and its molecular weight is 521.41 . It is insoluble in water and ethanol but is soluble in DMSO .
Aplicaciones Científicas De Investigación
Tratamiento para la leucemia mieloide aguda (LMA)
G-749 es un inhibidor de la quinasa FLT3, que se desarrolló originalmente como tratamiento para la leucemia mieloide aguda (LMA). Posteriormente, la Administración de Alimentos y Medicamentos (FDA) lo designó como fármaco huérfano en 2018 {svg_1} {svg_2}. Se informó que los valores de IC50 para la quinasa FLT3 del inhibidor de moléculas pequeñas this compound fueron de 0,4 y 0,6 nM para la quinasa WT-FLT3 y las mutantes D835Y-FLT3, respectivamente {svg_3}.
Superación de la resistencia a los fármacos en la LMA
This compound puede superar la resistencia a los fármacos para el tratamiento de la LMA. Presenta varias características deseables para superar otras resistencias a los fármacos conferidas por el plasma del paciente, el ligando FLT3 y las células estromales {svg_4}.
Inhibición de la familia de tirosina quinasas receptoras TAM
Algunos inhibidores de la quinasa FLT3 son inhibidores de quinasas duales que inhiben la familia de tirosina quinasas receptoras TAM (Tyro3, Axl, Mer) y se utilizan para tratar cánceres sólidos como el cáncer de pulmón de células no pequeñas (CPNP) y el cáncer de mama triple negativo (CTN) {svg_5}.
Tratamiento para cánceres sólidos
AXL promueve la metástasis, la supresión de la respuesta inmunitaria y la resistencia a los fármacos en el CPNP y el CTN. This compound, un posible inhibidor de la tirosina quinasa receptora TAM, inhibe eficazmente la fosforilación de AXL a concentración nanomolar (IC 50 = 20 nM) {svg_6}.
Tratamiento para el cáncer de colon
This compound tiene el potencial de inhibir eficazmente la tumorigenesis mediante la degradación de TYRO3 a través de la proteólisis intramembranosa regulada tanto in vitro como in vivo. Inhibe la vía de señalización asociada con la proliferación celular en las líneas celulares de cáncer de colon HCT15 y SW620, así como en modelos de ratón de xenotrasplante tumoral {svg_7}.
Superación de la resistencia a los fármacos en el cáncer de colon
This compound redujo significativamente la viabilidad de las líneas celulares de cáncer de colon de forma dependiente de la concentración y promovió la degradación de la proteína TYRO3 a través del proceso de proteólisis intramembranosa regulada (RIP) {svg_8}.
Mecanismo De Acción
Target of Action
G-749, also known as denfivontinib, is a potent inhibitor of the Fms-like tyrosine receptor kinase (FLT3) and the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family . These kinases play crucial roles in normal hematopoiesis and leukemogenesis, and their aberrant activation is implicated in the pathogenesis of acute myeloid leukemia (AML) and solid cancers such as non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) .
Mode of Action
This compound is an ATP-competitive inhibitor that effectively inhibits the phosphorylation of FLT3 and AXL at nanomolar concentrations . It shows potent and sustained inhibition of both the wild type FLT3 and its mutants, including FLT3-ITD, FLT3-D835Y, FLT3-ITD/N676D, and FLT3-ITD/F691L . This inhibition leads to the suppression of aberrant signaling activation of several pathways, thereby inhibiting the proliferation of AML and inducing apoptosis .
Biochemical Pathways
The inhibition of FLT3 and AXL by this compound affects several biochemical pathways. These include the Ras/mitogen-activated protein kinase, Janus kinase/signal transducer and activator of transcription (STAT) 5, and protein kinase B (AKT) pathways . The suppression of these pathways eventually induces transformation and tumorigenesis in hematopoietic cells and suppresses normal myeloid differentiation .
Result of Action
The inhibition of FLT3 and AXL by this compound results in significant antileukemic activity. It has been shown to reduce the viability of leukemia cells and promote apoptosis . In animal models, oral administration of this compound has led to complete tumor regression and increased life span .
Action Environment
This compound has been shown to retain its inhibitory potency in various environments that often confer drug resistance. These include the presence of patient plasma, a surge in FLT3 ligand, and stromal protection
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Propiedades
IUPAC Name |
8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN6O2/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWMIXPJPNCXQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1457983-28-6 | |
| Record name | G-749 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1457983286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Denfivontinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17159 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Denfivontinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B06W426B66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
ANone: G-749 demonstrates anticancer effects in colon cancer by targeting the TYRO3 receptor tyrosine kinase. [] Specifically, this compound induces the degradation of TYRO3 via regulated intramembrane proteolysis. [] This degradation disrupts downstream signaling pathways associated with cell proliferation, leading to tumor growth inhibition. []
ANone: Yes, this compound was initially developed as an inhibitor of FLT3 kinase for acute myeloid leukemia (AML) treatment. [] Furthermore, this compound effectively inhibits AXL, another receptor tyrosine kinase belonging to the TAM family (Tyro3, Axl, Mer). [] It demonstrates potent inhibition of AXL phosphorylation with an IC50 of 20 nM. []
ANone: Studies show that this compound effectively inhibits the growth of colon cancer cell lines HCT15 and SW620 in vitro. [] Moreover, in vivo experiments using tumor xenograft mouse models demonstrate that this compound treatment significantly reduces tumor size compared to controls. []
ANone: Research indicates that this compound retains its inhibitory potency against FLT3 in different drug resistance scenarios, including patient plasma, FLT3 ligand surge, and stromal protection. [] Furthermore, this compound displayed strong antileukemic activity in bone marrow blasts from AML patients, even in cases with minimal or no response to existing FLT3 inhibitors like AC220 or PKC412. []
ANone: Research indicates that combining this compound with SGN-CD33A, a CD33-directed antibody-drug conjugate, results in a synergistic anticancer effect in FLT3/ITD positive AML cells. [] This combination showed increased cell killing in vitro and prolonged survival in xenograft models compared to single-agent treatments. []
ANone: Combining this compound with SGN-CD33A targets two distinct vulnerabilities in FLT3/ITD positive AML: aberrant FLT3 activation and high CD33 expression. [] Importantly, the synergistic effect allows for lower doses of SGN-CD33A, potentially mitigating its hematopoietic toxicity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide](/img/structure/B611942.png)



![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B611956.png)

